(4-Ethoxy-3-methoxyphenyl)boronic acid
Overview
Description
“(4-Ethoxy-3-methoxyphenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C9H13BO4 and an average mass of 196.008 Da . It is used as a reactant in Suzuki cross-coupling reactions and is involved in the synthesis of biologically active molecules .
Synthesis Analysis
Boronic acids, including “(4-Ethoxy-3-methoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . The synthesis of boronic acids typically involves the reaction of organometallic compounds with trialkyl borates, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-3-methoxyphenyl)boronic acid” consists of a phenyl ring substituted with ethoxy and methoxy groups, and a boronic acid group .Chemical Reactions Analysis
“(4-Ethoxy-3-methoxyphenyl)boronic acid” is used as a reactant in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with halides or pseudohalides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(4-Ethoxy-3-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Formation and Properties of Tetraarylpentaborates
The study by Nishihara, Nara, and Osakada (2002) delves into the formation of tetraarylpentaborates through the reaction of arylboronic acids with an aryloxorhodium complex. This process results in cationic rhodium complexes with tetraarylpentaborates, which are characterized by their structural and chemical properties. The research highlights the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in synthesizing complex borate structures, which could have applications in materials science and catalysis Nishihara, Nara, & Osakada, 2002.
Photophysical Properties and Solvatochromism
The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a derivative of (4-Ethoxy-3-methoxyphenyl)boronic acid, were explored by Muddapur et al. (2016). Their study on solvatochromism and quantum yield in different solvents provides insights into the behavior of aryl boronic acid derivatives in various environments. This research is significant for the development of fluorescent probes and sensors, indicating the utility of (4-Ethoxy-3-methoxyphenyl)boronic acid in bioimaging and environmental monitoring Muddapur et al., 2016.
Synthetic Applications and New Derivatives
Research by Zhang et al. (2017) introduces new derivatives of (4-Ethoxy-3-methoxyphenyl)boronic acid, focusing on its incorporation with aminophosphonic acid groups. This study not only sheds light on the structural characteristics of these multifunctional compounds but also opens avenues for their application in medicinal chemistry, agriculture, and industrial chemistry. The findings suggest the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in creating novel compounds with enhanced biological or chemical properties Zhang et al., 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNPDZQQOJCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716587 | |
Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3-methoxyphenyl)boronic acid | |
CAS RN |
1189126-30-4 | |
Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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